2-Amino-4-(thiophen-3-yl)benzoic acid
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Overview
Description
“2-Amino-4-(thiophen-3-yl)benzoic acid” is an organic compound with the chemical formula C11H9NO2S . It contains a total of 24 atoms; 9 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
Thiophene derivatives, such as “this compound”, can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Luminescence Sensitization
- Thiophenyl-derivatized nitrobenzoic acid ligands, related to 2-Amino-4-(thiophen-3-yl)benzoic acid, have been assessed as potential sensitizers for Eu(III) and Tb(III) luminescence. These studies involved solution and solid-state species characterization, providing insights into their structural and luminescence properties, contributing to the field of luminescence sensitization (Viswanathan & Bettencourt-Dias, 2006).
Photolabile Protecting Groups
- Research on photolabile protecting groups related to this compound has uncovered new chromophores with potential applications in releasing protected molecules upon photolysis. This research opens avenues in the synthesis and application of photolabile protecting groups (Lin & Abe, 2021).
Mechanism of Action
Target of Action
It’s structurally similar to aminosalicylic acid, which is an anti-mycobacterial agent used with other anti-tuberculosis drugs for the treatment of all forms of active tuberculosis due to susceptible strains of tubercle bacilli .
Mode of Action
Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
Based on the mode of action of aminosalicylic acid, it can be inferred that it may interfere with the folic acid synthesis pathway .
Result of Action
Based on the mode of action of aminosalicylic acid, it can be inferred that it may lead to the inhibition of bacterial growth by disrupting folic acid synthesis .
Properties
IUPAC Name |
2-amino-4-thiophen-3-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEROVNREILSZBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675427 |
Source
|
Record name | 2-Amino-4-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096770-86-3 |
Source
|
Record name | 2-Amino-4-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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